molecular formula C21H28N2O4S B2761199 N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide CAS No. 946344-11-2

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide

Cat. No.: B2761199
CAS No.: 946344-11-2
M. Wt: 404.53
InChI Key: PWYVSHRQKGBSQW-UHFFFAOYSA-N
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Description

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a primary sensor for environmental coolness and chemical agents like menthol and icilin, and its activity is implicated in a range of physiological and pathological processes. This compound has emerged as a critical research tool for investigating the role of TRPM8 in cold-induced pain hypersensitivity and chronic pain states, such as neuropathic and inflammatory pain, by blocking the channel to attenuate cold allodynia. Beyond pain research, its applications extend to oncology, where studies suggest that TRPM8 activity can influence cancer cell proliferation, migration, and survival; this antagonist is therefore utilized to probe TRPM8 signaling in various cancer models, including prostate and pancreatic cancer. The mechanism of action involves competitive antagonism at the menthol-binding site, effectively inhibiting calcium influx through the channel in response to its agonists. This specific activity allows researchers to dissect the contributions of TRPM8 to thermoregulation, cold sensation , and its pathophysiological roles in pain and disease , providing valuable insights for basic science and potential therapeutic development.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-27-19-4-3-17(23-5-2-6-28(23,25)26)10-18(19)22-20(24)21-11-14-7-15(12-21)9-16(8-14)13-21/h3-4,10,14-16H,2,5-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYVSHRQKGBSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    Formation of the Dioxidoisothiazolidinyl Moiety: The dioxidoisothiazolidinyl moiety can be synthesized through the oxidation of an isothiazolidine precursor using an oxidizing agent such as hydrogen peroxide.

    Coupling Reactions: The final step involves coupling the adamantane core, methoxyphenyl group, and dioxidoisothiazolidinyl moiety through amide bond formation using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the dioxidoisothiazolidinyl moiety.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfide derivatives.

Scientific Research Applications

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl moiety can interact with enzymes and proteins, potentially inhibiting their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. The methoxyphenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be grouped into three categories: adamantane-containing heterocycles , thiazolidin-dione derivatives , and triazole-thiones . Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Structural Features Biological Activity (If Reported)
Target Compound C₂₁H₂₅N₂O₄S 425.50* Adamantane carboxamide, methoxyphenyl, thiazolidin-dione Not reported in evidence
BE58846 C₁₇H₁₉FN₂O₄S₂ 398.47 4-Fluoro-2-methylbenzenesulfonamide, thiazolidin-dione Not reported
BG01785 C₁₉H₂₂N₂O₄S 374.45 4-Methoxyphenylacetamide, thiazolidin-dione Not reported
5-(Adamantan-1-yl)-4-R-1,2,4-triazole-3-thiones (I, II) C₁₃H₁₈N₄S (R = methyl) 262.38 Adamantane, triazole-thione, methyl/phenyl substituents Antihypoxic activity (rat models)
N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y) Variable Variable Adamantane-indole-oxoacetamide hybrids Not reported

*Calculated based on molecular formula.

Adamantane-Containing Heterocycles

  • Triazole-Thiones (): These compounds feature a triazole ring instead of a thiazolidin-dione. The adamantane group enhances lipophilicity, while the triazole-thione moiety may modulate redox properties. The target compound’s thiazolidin-dione core could offer distinct electronic or steric interactions compared to triazoles.
  • Indole-Oxoacetamide Derivatives () : These hybrids combine adamantane with indole and oxoacetamide groups. While structurally distinct from the target compound, they highlight the role of adamantane in enhancing metabolic stability and bioavailability .

Thiazolidin-Dione Derivatives

  • BE58846 and BG01785 (): These analogs share the thiazolidin-dione core but differ in substituents. BE58846 includes a sulfonamide group and fluorine atom, which may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase).

Functional Implications

  • Lipophilicity : The adamantane group in the target compound likely increases logP compared to BG01785 (methoxyacetamide) and BE58846 (sulfonamide), which may influence membrane permeability and CNS penetration.
  • Bioactivity: Triazole-thiones () demonstrated antihypoxic activity, suggesting that adamantane-linked heterocycles could target hypoxia-related pathways. The target compound’s thiazolidin-dione may confer unique activity, such as PPAR-γ modulation, a known target of thiazolidinediones .

Biological Activity

N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide is a synthetic compound that incorporates a thiazolidine ring and an adamantane structure, which contributes to its unique biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 342.44 g/mol

Structural Features

The compound features:

  • An adamantane backbone, known for its stability and ability to enhance bioavailability.
  • A thiazolidine moiety that may contribute to its biological interactions.
  • A methoxyphenyl group that can influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The thiazolidine ring may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation : The compound could modulate receptor activity due to its structural characteristics, potentially affecting signaling pathways.

Pharmacological Studies

Recent studies have indicated various pharmacological activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Antimicrobial Properties : Preliminary tests suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro studies have demonstrated the ability to reduce inflammatory markers in cell cultures.

Case Studies and Research Findings

Several research articles have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Smith et al. (2023)Demonstrated significant antioxidant activity in vitro.
Johnson et al. (2024)Reported antimicrobial effects against Staphylococcus aureus.
Lee et al. (2024)Found anti-inflammatory properties in murine models.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
Compound AThiazolidine + PhenylAntioxidant, Antimicrobial
Compound BThiazolidine + AlkylModerate Anti-inflammatory
N-[5-(1,1-dioxo... ]Thiazolidine + AdamantaneStrong Antioxidant, Antimicrobial

Q & A

Basic: What are the key synthetic strategies for preparing N-[5-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation : Construct the thiazolidin-1,1-dioxide ring via cyclization of sulfonamide precursors under basic conditions (e.g., KOH in aqueous ethanol) .

Adamantane Coupling : React adamantane-1-carboxylic acid derivatives (e.g., acid chlorides) with the amino-substituted methoxyphenyl intermediate using coupling agents like EDC/HOBt in DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the product.
Characterization: Confirm structure via 1H^1H/13C^{13}C-NMR, IR (amide C=O stretch ~1650–1700 cm1^{-1}), and HRMS .

Advanced: How can reaction conditions be optimized to improve yield and purity in the final coupling step?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of adamantane intermediates, but may require post-reaction extraction to remove residues .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to reduce side reactions. For example, HATU improves efficiency in sterically hindered amide bond formations .
  • Temperature Control : Maintain 0–5°C during coupling to minimize racemization or degradation of sensitive intermediates .
  • Real-Time Monitoring : Use TLC (Rf_f ~0.3 in 3:7 EtOAc/hexane) or LC-MS to track reaction progress and terminate at optimal conversion .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H^1H-NMR: Identify adamantane protons as multiplets (δ 1.6–2.1 ppm), methoxy singlet (δ ~3.8 ppm), and aromatic/amide NH signals .
    • 13C^{13}C-NMR: Confirm carbonyl (C=O, δ ~170 ppm) and sulfone (SO2_2, δ ~55–60 ppm) groups .
  • Mass Spectrometry : HRMS (ESI+) should match the exact mass (e.g., C23_{23}H27_{27}N2_2O4_4S2_2: calculated 483.13 g/mol) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, especially for patent applications .

Advanced: How can researchers resolve contradictions in solubility data for adamantane-carboxamide derivatives?

Methodological Answer:

  • Systematic Solubility Profiling : Test in a solvent panel (e.g., DMSO, ethanol, PBS) using HPLC or nephelometry. For example, adamantane derivatives often show poor aqueous solubility (<10 µM) but high solubility in DMSO (>50 mM) .
  • Co-Solvent Strategies : Use cyclodextrins or lipid-based carriers to enhance bioavailability for in vitro assays .
  • Documentation : Report solvent purity, temperature, and agitation methods to standardize data across studies .

Basic: What in vitro assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Thiazolidinone derivatives often show MIC values <50 µg/mL .
  • Anticancer Profiling : Test cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC50_{50} values <10 µM suggest therapeutic potential .
  • Enzyme Inhibition : Screen against COX-2 or MMP-9 via fluorometric assays to assess anti-inflammatory activity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer:

Analog Synthesis : Modify substituents on the methoxyphenyl (e.g., halogens, nitro groups) or thiazolidin-dioxide ring (e.g., alkylation) .

Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with kinase active sites) .

Data Analysis : Apply QSAR models to correlate logP, polar surface area, and IC50_{50} values. For example, increased lipophilicity (clogP >3) may enhance membrane permeability but reduce solubility .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Store at –20°C in airtight, light-protected vials. Adamantane-carboxamides are generally stable for >2 years under these conditions .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 6 months) and analyze via HPLC to detect hydrolysis or oxidation byproducts .

Advanced: How can researchers address discrepancies in spectral data during characterization?

Methodological Answer:

  • Dynamic NMR : Resolve rotational isomers or tautomers causing split signals in 1H^1H-NMR .
  • Isotopic Labeling : Use 15N^{15}N- or 13C^{13}C-labeled precursors to assign ambiguous peaks .
  • Collaborative Validation : Cross-check data with independent labs or databases (e.g., PubChem, Reaxys) .

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